3-Nitro-2-(piperidin-1-yl)benzoic acid

Descripción general

Descripción

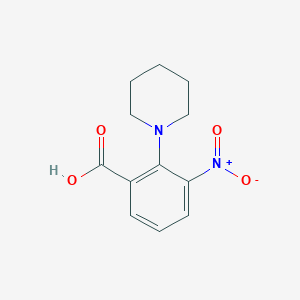

3-Nitro-2-(piperidin-1-yl)benzoic acid is a chemical compound that features a nitro group and a piperidine ring attached to a benzoic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(piperidin-1-yl)benzoic acid typically involves the reaction of 3-fluoro-4-nitrobenzoic acid with piperidine. The reaction is carried out in ethanol at room temperature for 24 hours. After the reaction, the mixture is concentrated, and the residue is taken up in water .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Nitro-2-(piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The piperidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Reduction: 3-Amino-2-(piperidin-1-yl)benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Nitro-2-(piperidin-1-yl)benzoic acid has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of potential anticancer agents and other pharmaceuticals.

Materials Science: The compound can be used in the development of new materials with specific properties.

Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural features.

Mecanismo De Acción

The mechanism of action of 3-Nitro-2-(piperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition can lead to antiproliferative effects, making the compound a potential candidate for cancer treatment.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4-(1-piperidine) pyridine derivatives: These compounds also feature a piperidine ring and have been studied for their anticancer properties.

N-(piperidine-4-yl) benzamide compounds: These compounds have shown increased cytotoxicity due to the presence of halogen, carboxyl, nitro, or methyl groups on the benzamide ring.

Uniqueness

3-Nitro-2-(piperidin-1-yl)benzoic acid is unique due to its specific combination of a nitro group and a piperidine ring attached to a benzoic acid core

Actividad Biológica

3-Nitro-2-(piperidin-1-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a nitro group, a piperidine moiety, and a benzoic acid structure, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that piperidine-based compounds can induce cell death in various pathogens, including Candida auris, demonstrating minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL . The mechanism involves disruption of the plasma membrane and induction of apoptosis.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory potential. Inhibitors of the IκB kinase (IKK) complex have been linked to reduced inflammation through modulation of NF-κB activity. Compounds similar to this compound have shown promise in treating autoimmune and inflammatory diseases by targeting this pathway .

Structure-Activity Relationship (SAR)

Structure-activity relationship studies reveal that modifications to the piperidine ring and the benzoic acid moiety can significantly influence the biological activity of compounds. For example:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased potency against CCR3 |

| Substitution on the nitro group | Enhanced antimicrobial activity |

| Alteration in piperidine structure | Variability in anti-inflammatory effects |

These modifications highlight the importance of specific functional groups in enhancing biological efficacy.

Study on Antimicrobial Efficacy

A study published in PMC evaluated several piperidine derivatives for their antifungal activity against C. auris. The results demonstrated that compounds with structural similarities to this compound exhibited significant antifungal effects, confirming the importance of the piperidine scaffold in developing new antimicrobial agents .

Anti-inflammatory Mechanism Investigation

Another study focused on the anti-inflammatory mechanisms of piperidine derivatives. It was found that these compounds could inhibit the activation of NF-κB, leading to reduced expression of pro-inflammatory cytokines. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs .

Propiedades

IUPAC Name |

3-nitro-2-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12(16)9-5-4-6-10(14(17)18)11(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTRPCPEUQFCAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587505 | |

| Record name | 3-Nitro-2-(piperidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893611-92-2 | |

| Record name | 3-Nitro-2-(piperidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.